Diethyl (2-methylprop-1-en-1-yl)propanedioate
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Overview
Description
Diethyl (2-methylprop-1-en-1-yl)propanedioate is an organic compound with the molecular formula C13H22O4. It is a diester of malonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its clear, colorless appearance and is used as a starting material in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-methylprop-1-en-1-yl)propanedioate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the malonate anion attacks the alkyl halide, resulting in the formation of the desired diester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium ethoxide as a base and various alkyl halides as starting materials.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methylprop-1-en-1-yl)propanedioate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Diethyl (2-methylprop-1-en-1-yl)propanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl (2-methylprop-1-en-1-yl)propanedioate exerts its effects involves its ability to participate in various chemical reactions. The ester groups in the compound are highly reactive and can undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition states and intermediates.
Comparison with Similar Compounds
Diethyl (2-methylprop-1-en-1-yl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: Similar in structure but lacks the alkyl substituent on the double bond.
Diethyl ethylmalonate: Contains an ethyl group instead of the 2-methylprop-1-en-1-yl group.
Diethyl allylmalonate: Contains an allyl group instead of the 2-methylprop-1-en-1-yl group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and properties compared to other malonate esters.
Properties
CAS No. |
71310-18-4 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
diethyl 2-(2-methylprop-1-enyl)propanedioate |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7,9H,5-6H2,1-4H3 |
InChI Key |
QVRLAWPULMAEDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=C(C)C)C(=O)OCC |
Origin of Product |
United States |
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